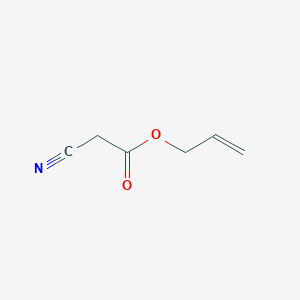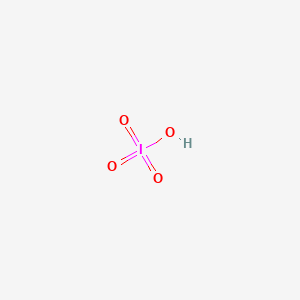
Tetralithium;phosphonato phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetralithium phosphonato phosphate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a complex compound that is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Wirkmechanismus
The mechanism of action of Tetralithium phosphonato phosphate is not fully understood. However, studies have suggested that it may act as an inhibitor of certain enzymes and proteins, which could make it a potential drug candidate for the treatment of diseases such as cancer and Alzheimer's.
Biochemical and physiological effects:
Studies have shown that Tetralithium phosphonato phosphate has several biochemical and physiological effects. It has been shown to have antioxidant properties, which could make it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, it has been shown to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Tetralithium phosphonato phosphate for laboratory experiments is its stability. It is a stable compound that can be easily synthesized and stored for long periods. However, one of the limitations of this compound is its solubility. It is not very soluble in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of Tetralithium phosphonato phosphate. One potential direction is the development of new synthesis methods that could improve its solubility and stability. Another potential direction is the study of its potential applications in the field of medicine, particularly in the treatment of diseases such as cancer and Alzheimer's. Additionally, further studies could be conducted to better understand its mechanism of action and its potential side effects.
Conclusion:
In conclusion, Tetralithium phosphonato phosphate is a complex compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. There are several potential future directions for the study of this compound, and further research could lead to new applications and discoveries.
Synthesemethoden
The synthesis of Tetralithium phosphonato phosphate is a complex process that involves several steps. The first step involves the preparation of a phosphonic acid solution, which is then reacted with an aqueous solution of lithium hydroxide. The resulting mixture is then heated to a specific temperature and stirred for a specific duration to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Tetralithium phosphonato phosphate has been extensively studied for its potential applications in various scientific fields. It has been used as a catalyst in chemical reactions, as a stabilizer in polymers, and as a potential drug candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
13843-41-9 |
|---|---|
Produktname |
Tetralithium;phosphonato phosphate |
Molekularformel |
Li4O7P2 |
Molekulargewicht |
201.8 g/mol |
IUPAC-Name |
tetralithium;phosphonato phosphate |
InChI |
InChI=1S/4Li.H4O7P2/c;;;;1-8(2,3)7-9(4,5)6/h;;;;(H2,1,2,3)(H2,4,5,6)/q4*+1;/p-4 |
InChI-Schlüssel |
MVGWWCXDTHXKTR-UHFFFAOYSA-J |
SMILES |
[Li+].[Li+].[Li+].[Li+].[O-]P(=O)([O-])OP(=O)([O-])[O-] |
Kanonische SMILES |
[Li+].[Li+].[Li+].[Li+].[O-]P(=O)([O-])OP(=O)([O-])[O-] |
Andere CAS-Nummern |
13843-41-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan](/img/structure/B84360.png)


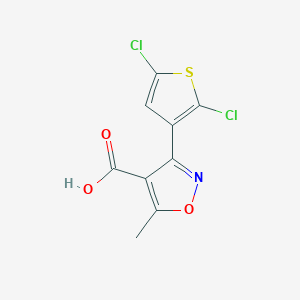
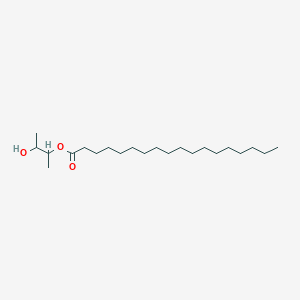
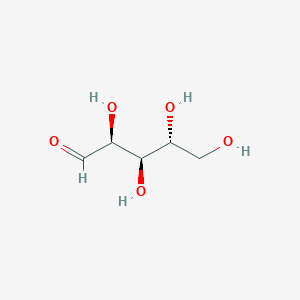

![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B84372.png)


